molecular formula C28H23N3O6 B2510477 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 892431-54-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Numéro de catalogue: B2510477
Numéro CAS: 892431-54-8
Poids moléculaire: 497.507
Clé InChI: HWJBYAJZMZPRKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23N3O6 and its molecular weight is 497.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent studies.

Chemical Structure

The compound's structure features a complex arrangement of functional groups that may contribute to its biological activity. The benzo[d][1,3]dioxole moiety is known for its biological significance, often enhancing the pharmacological profile of compounds.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer activity . For instance, a study evaluated various derivatives of benzo[d][1,3]dioxole and found that certain compounds exhibited potent antitumor effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .

In Vitro Studies

  • Cell Lines Tested : HepG2, HCT116, MCF7
  • IC50 Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin IC50: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7)

These results indicate that the compound may be more effective than doxorubicin in certain contexts while exhibiting low cytotoxicity towards normal cell lines (IC50 > 150 µM) .

The anticancer mechanisms of this compound have been explored through various assays:

  • EGFR Inhibition : The compound appears to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells.
  • Cell Cycle Analysis : The compound affects cell cycle progression, leading to increased apoptosis.
  • Mitochondrial Pathway Proteins : It modulates proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific substituents such as the benzo[d][1,3]dioxole and dimethylphenyl groups has been shown to enhance biological activity. These modifications may influence binding affinity to biological targets and overall pharmacokinetic properties .

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the unique properties of this molecule. The following table summarizes key findings from related studies:

CompoundActivityIC50 (µM)Mechanism
DoxorubicinStandard7.46 (HepG2)DNA intercalation
Compound AModerate10.5 (MCF7)EGFR inhibition
Compound BHigh1.54 (HCT116)Apoptosis induction

Propriétés

Numéro CAS

892431-54-8

Formule moléculaire

C28H23N3O6

Poids moléculaire

497.507

Nom IUPAC

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H23N3O6/c1-16-7-8-17(2)20(11-16)29-24(32)14-30-25-19-5-3-4-6-21(19)37-26(25)27(33)31(28(30)34)13-18-9-10-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32)

Clé InChI

HWJBYAJZMZPRKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.